

Technical Support Center: RED 19 for Background Fluorescence Reduction

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Compound of Interest

Compound Name: RED 19

Cat. No.: B1170737

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Welcome to the **RED 19** Technical Support Center. Here you will find troubleshooting guides and frequently asked questions to help you effectively reduce background fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **RED 19** and how does it work?

RED 19 is a novel reagent designed to reduce background fluorescence, particularly in the red spectrum, to improve the signal-to-noise ratio in fluorescence microscopy. High background can obscure specific signals, making data interpretation difficult.[1][2] **RED 19** works by quenching autofluorescence, which is the natural fluorescence emitted by certain biological structures within your sample, such as red blood cells, collagen, and elastin.[3] It also helps to block non-specific binding of fluorescently labeled antibodies, a common source of background noise.

Q2: What are the primary sources of background fluorescence in the red channel?

The primary sources of background fluorescence include:

- **Autofluorescence:** Many biological materials naturally fluoresce. Endogenous fluorophores like flavins, collagen, and elastin are common culprits.[3] Red blood cells are also a significant source of autofluorescence across multiple wavelengths, including red.[3]

Additionally, aldehyde fixation methods used in sample preparation can increase tissue autofluorescence.[3]

- Non-specific antibody binding: Secondary antibodies can bind to unintended sites in the sample, leading to a diffuse background signal.
- Reagent-induced fluorescence: Some reagents used for quenching, like Sudan Black B, can introduce their own fluorescence, particularly in the far-red spectrum.[2]

Q3: When should I use **RED 19**?

RED 19 is ideal for use in immunofluorescence experiments where you observe high background signal that interferes with the detection of your specific target. It is particularly useful when working with tissues that have high levels of autofluorescence, such as tissues containing a lot of red blood cells or connective tissue.[3]

Troubleshooting Guide

Q1: I'm still seeing high background fluorescence after using **RED 19**. What should I do?

If you are still experiencing high background, consider the following troubleshooting steps:

- Optimize **RED 19** Incubation Time: The recommended incubation time for **RED 19** is 5 minutes. However, for tissues with very high autofluorescence, you may need to extend this time. We recommend a time-course experiment to determine the optimal incubation period for your specific sample type.
- Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try titrating your antibodies to find the lowest concentration that still provides a robust specific signal.
- Improve Blocking Steps: Ensure you are using an appropriate blocking buffer for a sufficient amount of time (e.g., 1 hour) to minimize non-specific protein-protein interactions.[4]
- Check Fixation Protocol: Aldehyde fixation can induce autofluorescence.[3] If possible, consider alternative fixation methods. If using formaldehyde, ensure it is fresh and of high quality.

Q2: My specific signal seems to be weaker after using **RED 19**. Is the reagent quenching my signal?

While **RED 19** is designed to specifically target background fluorescence, over-incubation or using too high a concentration could potentially affect your signal of interest.

- Reduce Incubation Time: Try reducing the incubation time with **RED 19** to see if this restores your specific signal while still providing adequate background reduction.
- Use Far-Red Fluorophores: Consider using secondary antibodies conjugated to far-red fluorophores, as these can sometimes help to better separate the specific signal from the autofluorescence background.^[4]

Quantitative Data Summary

The following table provides a comparison of common background reduction agents. **RED 19** is designed to offer the benefits of effective quenching without introducing significant background in the far-red spectrum.

Reagent	Primary Target	Advantages	Disadvantages
RED 19 (Hypothetical)	Autofluorescence and non-specific binding	- High efficiency in red channel - Low self-fluorescence	- Optimization of incubation time may be required
TrueBlack®	Lipofuscin and other autofluorescent pigments	- Effectively reduces autofluorescence without introducing background[3] - Stable in aqueous solution	- Can be reused a limited number of times (up to four)[3]
Sudan Black B	Lipofuscin	- Effective at quenching lipofuscin	- Introduces background fluorescence in the red and far-red channels[2] - Requires an ethanol-based solvent[2]
Sodium Borohydride	Aldehyde-induced autofluorescence	- Reduces fixation-induced autofluorescence	- Can be caustic and may damage tissue or reduce specific signal intensity[3]

Experimental Protocols

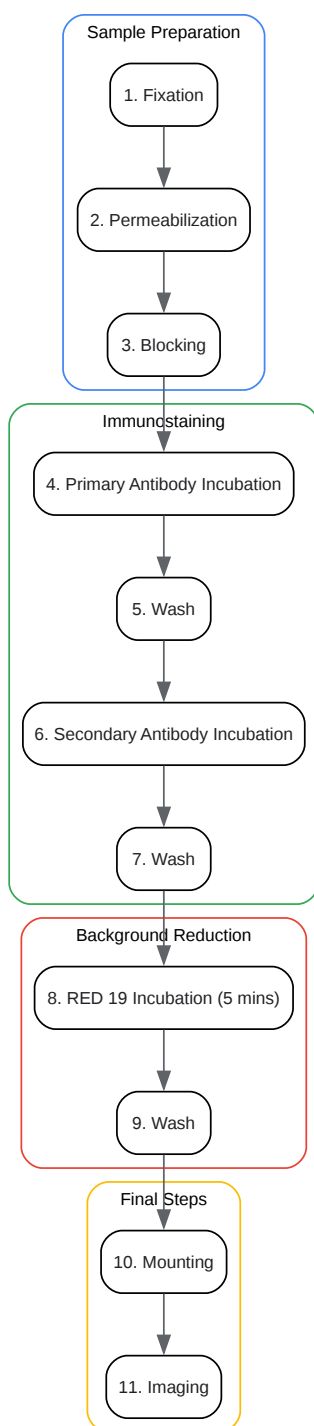
Protocol for **RED 19** Application in Immunofluorescence

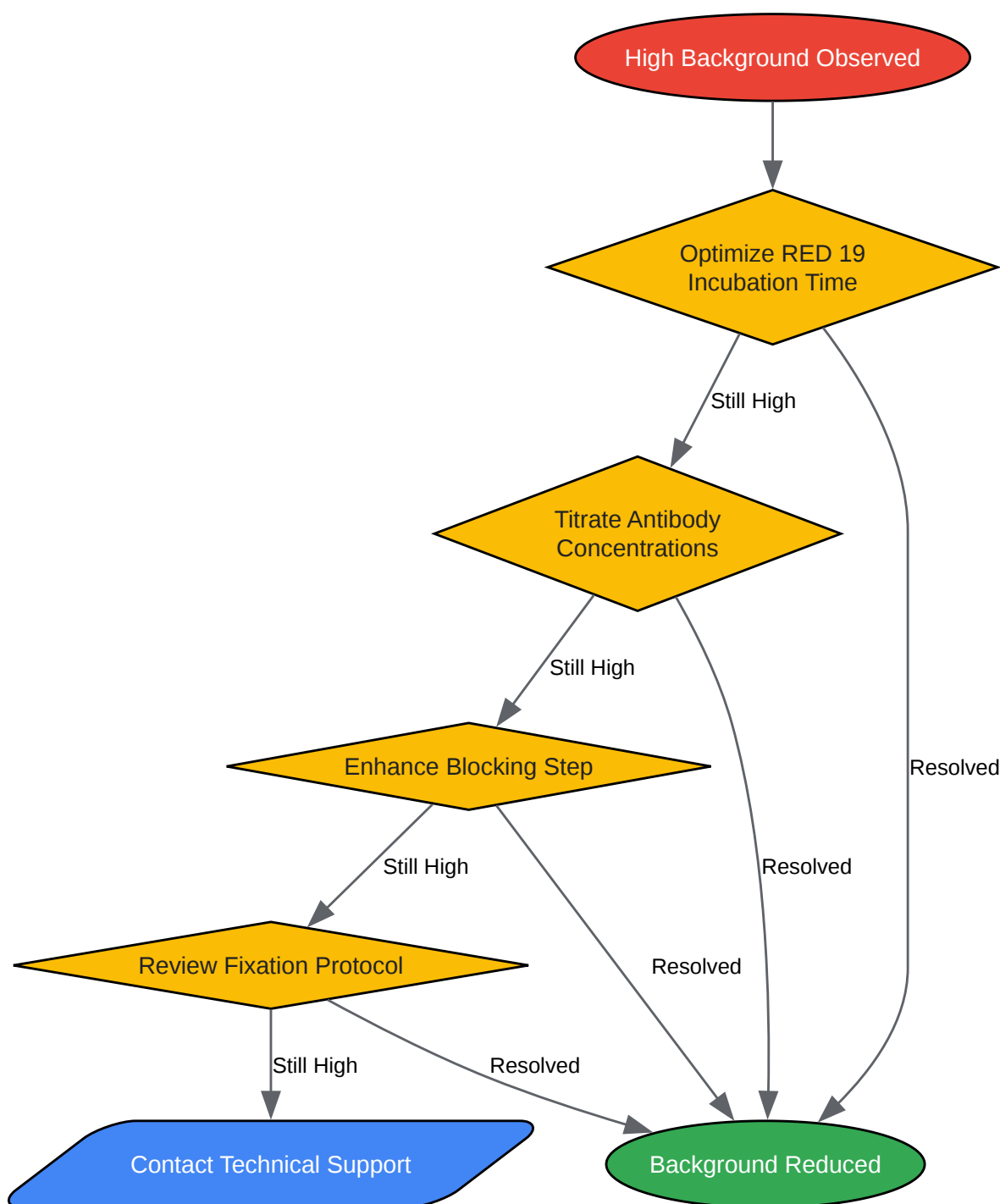
This protocol assumes you have already completed your primary and secondary antibody incubations and subsequent wash steps.

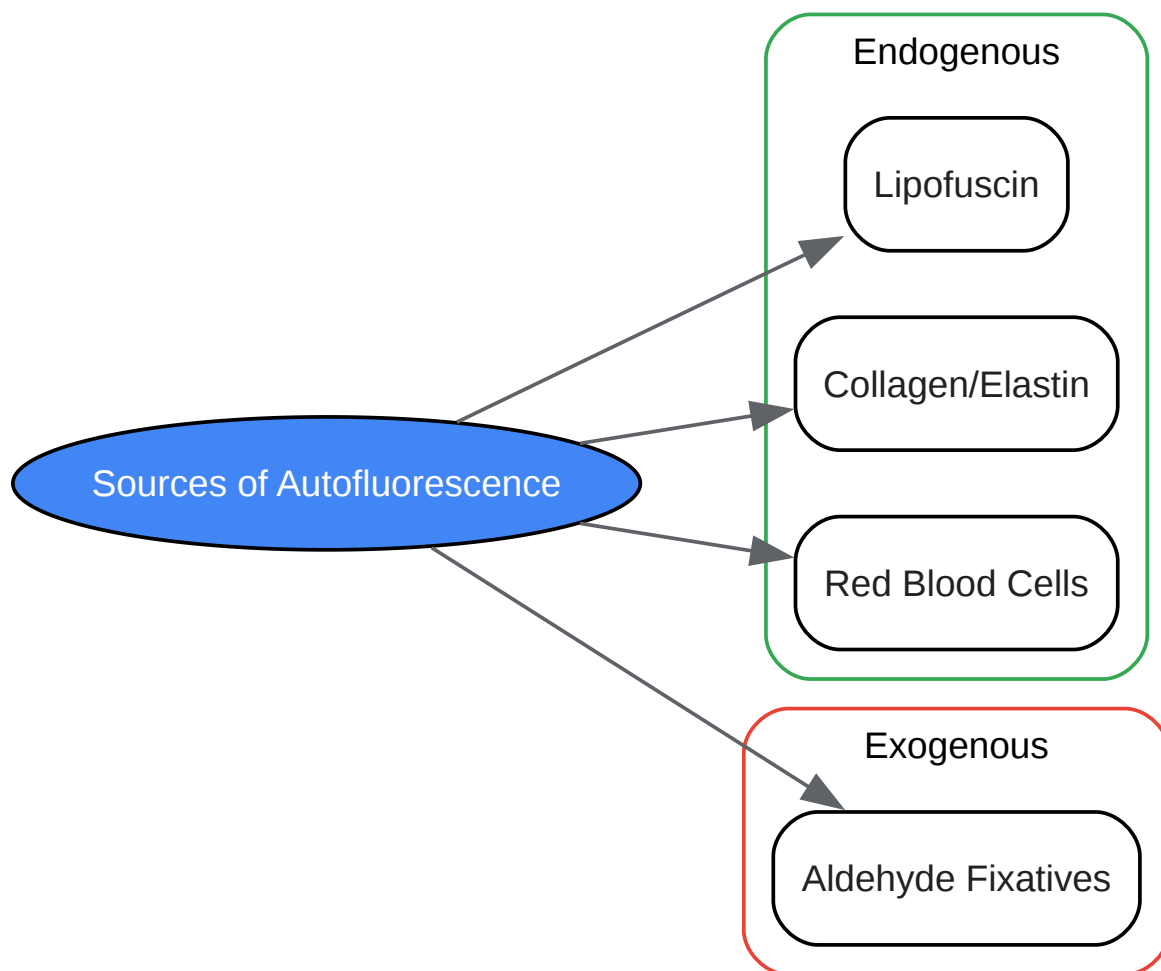
- Rehydration: If your slides are stored dry, rehydrate them in phosphate-buffered saline (PBS) for 5 minutes.
- **RED 19** Incubation:
 - Prepare a 1X working solution of **RED 19** in PBS.

- Cover the tissue section with the 1X **RED 19** solution.
- Incubate for 5 minutes at room temperature, protected from light.
- Washing:
 - Briefly rinse the slides in PBS.
 - Wash the slides three times in PBS for 5 minutes each.
- Mounting:
 - Mount the coverslip using an appropriate mounting medium.
- Imaging:
 - Proceed with imaging your sample. It is recommended to have an untreated control slide for comparison.

Visualizations







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